2-(4-Fluorophenyl)-3-butyn-2-ol

Description

Contextual Significance of Aryl-Substituted Alkynols in Modern Chemical Research

Aryl-substituted alkynols, also known as propargyl alcohols, are a class of organic compounds that feature an alcohol and an alkyne functional group. rsc.org They are considered highly versatile building blocks in organic synthesis. numberanalytics.com Their synthesis is often straightforward, commonly involving the 1,2-nucleophilic addition of an acetylide to a ketone or aldehyde. rsc.org This accessibility makes them readily available starting materials for more complex molecular architectures. organic-chemistry.org

The significance of these compounds lies in their rich and diverse reactivity. The alcohol group can undergo typical reactions like oxidation, while the alkyne moiety can participate in specific chemistries such as 1,2-additions of hydrogen and halogens. rsc.org Furthermore, aryl-substituted alkynols can undergo catalyzed rearrangement reactions, like the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. rsc.orgwikipedia.org They are also crucial intermediates for the synthesis of allenes, which are important structural units in many natural products and biologically active molecules. rsc.org

The presence of an aryl group directly attached to the alkynol framework allows for their use in various cross-coupling reactions to form C-C and C-heteroatom bonds, often under mild conditions. mdpi.com These reactions are fundamental in constructing the carbon skeleton of complex target molecules in medicinal chemistry and materials science. organic-chemistry.org The resulting internal alkynes are themselves valuable synthetic intermediates for numerous downstream transformations. acs.orgacs.org

The Role of Fluorine Substitution in Alkyne Chemistry

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. numberanalytics.com This is due to fluorine's unique characteristics, such as its high electronegativity and small atomic size. numberanalytics.comnumberanalytics.com In the context of alkyne chemistry, these effects are particularly significant.

Introducing fluorine atoms into an alkyne-containing molecule modifies its electronic properties. numberanalytics.com The high electronegativity of fluorine can lead to a redistribution of electron density, making the alkyne group more electrophilic and thus more reactive towards nucleophilic attack. numberanalytics.com Despite this increased reactivity, fluorinated alkynes are often more stable than their non-fluorinated counterparts, a phenomenon attributed to stabilizing effects like hyperconjugation. numberanalytics.com

This altered reactivity and stability make fluorinated alkynes valuable in several fields:

Medicinal Chemistry : Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. numberanalytics.com Fluorinated alkynes can be incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic profiles. numberanalytics.com

Materials Science : Fluorinated alkynes serve as monomers for the synthesis of fluoropolymers, which are prized for their high thermal stability, chemical inertness, and low dielectric constants. numberanalytics.com These materials find applications in electronics, coatings, and adhesives. numberanalytics.com

Organic Synthesis : As intermediates, fluorinated alkynes can influence the reactivity and selectivity of reactions like cycloadditions and cross-coupling, enabling the creation of complex molecules with unique properties. numberanalytics.com They have also been employed as ligands in transition metal-catalyzed reactions. numberanalytics.com

Overview of 2-(4-Fluorophenyl)-3-butyn-2-ol as a Synthetic Building Block and Intermediate

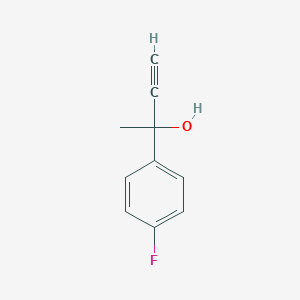

This compound is a specific example of an aryl-substituted tertiary alkynol that embodies the chemical principles described above. Its structure combines a terminal alkyne, a tertiary alcohol, and a fluorinated aromatic ring, making it a potent synthetic intermediate.

The compound's physical and chemical properties are well-documented, providing a foundation for its application in synthesis.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H9FO | sigmaaldrich.comuni.lu |

| Molecular Weight | 164.18 g/mol | sigmaaldrich.com |

| CAS Number | 159028-51-0 | sigmaaldrich.com |

| Density | 1.111 g/mL at 25 °C | sigmaaldrich.commendelchemicals.com |

| Refractive Index | n20/D 1.514 | sigmaaldrich.com |

| Flash Point | 96 °C (204.8 °F) - closed cup | sigmaaldrich.commendelchemicals.com |

As a synthetic building block, this compound can participate in a range of reactions characteristic of propargyl alcohols. rsc.org The terminal alkyne provides a handle for reactions like the Sonogashira coupling to introduce further aryl or vinyl substituents. acs.org The tertiary alcohol can be a leaving group or participate in rearrangement reactions. rsc.orgrsc.org The fluorophenyl group modifies the electronic nature of the molecule and can be a site for further aromatic substitution reactions, although this is generally less common than reactions at the alkyne or alcohol. The presence of fluorine also introduces a 19F NMR-sensitive probe, which can be useful for reaction monitoring and characterization of products. sigmaaldrich.com This combination of reactive sites allows for the strategic construction of complex, fluorinated organic molecules from a single, readily available precursor.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h1,4-7,12H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHIMMYBAYPVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584604 | |

| Record name | 2-(4-Fluorophenyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159028-51-0 | |

| Record name | 2-(4-Fluorophenyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Fluorophenyl)-3-butyn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 4 Fluorophenyl 3 Butyn 2 Ol

Chemical Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne group in 2-(4-fluorophenyl)-3-butyn-2-ol is a hub of chemical activity, susceptible to both electrophilic and nucleophilic attacks. The electron-rich triple bond and the acidic terminal proton are key to its diverse reactivity.

Electrophilic and Nucleophilic Addition Reactions to the Triple Bond

Electrophilic Addition: The carbon-carbon triple bond can be attacked by electrophiles. numberanalytics.comlibretexts.org This type of reaction typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.orgyoutube.com The initial step is the attack of the electrophile on the electron-rich alkyne, leading to the formation of a vinyl cation. This is followed by the attack of a nucleophile. numberanalytics.comlibretexts.org For unsymmetrical alkynes, the regioselectivity of the addition often follows Markovnikov's rule, where the electrophile adds to the carbon atom with more hydrogen atoms. libretexts.org

Nucleophilic Addition: The terminal alkyne can be deprotonated using a strong base to form a potent nucleophile known as an acetylide ion. youtube.com This acetylide can then participate in nucleophilic addition reactions with various electrophiles, such as aldehydes and ketones. youtube.comlibretexts.orgmasterorganicchemistry.com The reaction of an acetylide with a carbonyl compound results in the formation of a new carbon-carbon bond and an alkoxide intermediate, which is subsequently protonated to yield an alcohol. youtube.comyoutube.com

A common reaction involving the terminal alkyne is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.govbeilstein-journals.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper co-catalyst. wikipedia.org In the context of compounds similar to this compound, such as 2-methyl-3-butyn-2-ol (B105114), it is used to synthesize various aryl-substituted propargyl alcohols. researchgate.netnih.govbeilstein-journals.org

Cyclization and Annulation Pathways

The dual functionality of propargyl alcohols like this compound makes them excellent substrates for cyclization reactions, leading to the formation of various heterocyclic and carbocyclic systems. researchgate.netnih.govresearchgate.net

Iron-catalyzed reactions have gained prominence as a cost-effective and environmentally benign alternative to precious metal catalysis. mdpi.com While specific iron-catalyzed cycloadditions of this compound are not extensively documented, related iron-catalyzed transformations provide insight into potential pathways. For instance, iron complexes have been shown to catalyze intermolecular [2π + 2π] cycloadditions of alkenes and dienes. researchgate.net Additionally, bimetallic systems involving iron have been developed for sequential reactions, such as alkynylation followed by cyclotrimerization to form complex isoindolinone derivatives. mdpi.com

The table below illustrates potential iron-catalyzed cycloaddition products that could be derived from this compound, based on known iron-catalyzed reactions of alkynes.

| Reactant | Catalyst System | Potential Product |

| This compound + Ethylene | ((iPr)PDI)Fe(N2)2 | Vinylcyclobutane derivative |

| This compound + Diene | ((iPr)PDI)Fe(N2)2 | Substituted vinylcyclobutane |

| This compound (trimerization) | Fe(III)/Rh(I) bimetallic system | Substituted benzene (B151609) derivative |

This table represents hypothetical products based on analogous reactions and not experimentally verified outcomes for this compound.

Oxidative cyclization offers a powerful method for constructing cyclic structures. science.gov In the context of propargyl alcohols, these reactions can be initiated by various oxidizing agents, leading to the formation of radical or cationic intermediates that subsequently cyclize. nih.gov For example, the oxidative cyclization of tertiary pentenol derivatives has been used to form 2,5,5-trisubstituted tetrahydrofuran (B95107) rings. semanticscholar.org Photochemical oxidative furan (B31954) cyclization is another strategy that has been employed in the total synthesis of complex natural products. nih.gov

The following table presents potential products from oxidative cyclization of this compound with an intramolecular nucleophile, based on established oxidative cyclization methodologies.

| Oxidizing Agent | Intramolecular Nucleophile | Potential Product |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Pendant alcohol | Substituted furanone |

| Tetraphenylporphine/O2 (photochemical) | Pendant furan | Oxaspirolactone derivative |

| SeO2/t-BuOOH | Allylic position | Allylic alcohol derivative |

This table represents hypothetical products based on analogous reactions and not experimentally verified outcomes for this compound.

Reactions of the Tertiary Alcohol Functional Group

The tertiary alcohol group in this compound is less reactive towards oxidation but can undergo substitution reactions under specific conditions.

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for substitution reactions to occur, it typically needs to be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester, such as a tosylate or mesylate.

For tertiary alcohols, substitution reactions often proceed through an SN1 mechanism, involving the formation of a stable tertiary carbocation intermediate. The reaction of a tertiary alcohol with a hydrogen halide (HX) is a classic example of this pathway.

The table below summarizes common substitution reactions applicable to tertiary alcohols and the expected products for this compound.

| Reagent | Mechanism | Expected Product |

| Concentrated HCl | SN1 | 2-Chloro-2-(4-fluorophenyl)-3-butyne |

| Concentrated HBr | SN1 | 2-Bromo-2-(4-fluorophenyl)-3-butyne |

| TsCl, pyridine | - | 2-(4-Fluorophenyl)-3-butyn-2-yl tosylate |

This table represents expected products based on general reactions of tertiary alcohols and not experimentally verified outcomes for this compound.

Oxidation and Reduction Chemistry of the Carbinol

The chemical transformations of this compound are largely defined by reactions at the alkyne and tertiary alcohol moieties.

Reduction: The most prominent reduction reaction for this compound is the catalytic hydrogenation of the carbon-carbon triple bond. This process can be controlled to yield either the corresponding alkene or alkane. The selective semi-hydrogenation to produce 2-(4-fluorophenyl)-3-buten-2-ol is a particularly significant transformation. This is typically achieved using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) or other modified palladium systems, which favor syn-addition of hydrogen to the alkyne, resulting in a cis-alkene. libretexts.orglibretexts.org The reaction proceeds via the adsorption of the alkyne onto the catalyst surface, followed by the stepwise addition of hydrogen. youtube.comyoutube.com

Further hydrogenation with more active catalysts, such as palladium on carbon (Pd/C) or platinum oxide, leads to the complete saturation of the triple bond, yielding the corresponding alkane, 2-(4-fluorophenyl)butan-2-ol. libretexts.orglibretexts.org The reaction pathway for the hydrogenation of tertiary alkynols like this compound can involve sequential steps from alkynol to alkenol and finally to the alkanol. researchgate.net A key feature of this tertiary carbinol is its inability to undergo double bond migration to form a ketone, a side reaction sometimes observed with secondary propargyl alcohols. researchgate.net

Table 1: Products of Catalytic Hydrogenation of this compound

| Starting Material | Reagents/Catalyst | Major Product | Product Structure |

|---|---|---|---|

| This compound | H₂, Lindlar's Catalyst | 2-(4-Fluorophenyl)-3-buten-2-ol | |

| This compound | H₂, Pd/C or PtO₂ | 2-(4-Fluorophenyl)butan-2-ol |

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions, such as with acidified potassium dichromate, because they lack a hydrogen atom on the carbinol carbon. chemguide.co.uk Therefore, the hydroxyl group in this compound is not easily oxidized without cleaving carbon-carbon bonds. However, the alkyne functionality can undergo oxidation. Strong oxidizing agents can lead to cleavage of the triple bond. More specific oxidative reactions targeting propargylic alcohols have been developed. For instance, some tertiary propargylic alcohols undergo an oxidative rearrangement when treated with peroxy acids like m-CPBA, potentially forming tetrasubstituted alkenes through an oxirene (B85696) intermediate. thieme-connect.com Another approach involves the use of iron nitrate (B79036) and TEMPO as catalysts for the aerobic oxidation of propargylic alcohols to α,β-unsaturated alkynones. organic-chemistry.org In the case of this compound, such a reaction would yield 1-(4-fluorophenyl)-3-methyl-2-butyn-1-one.

Reactivity Influences of the 4-Fluorophenyl Group

The fluorine atom at the para position of the phenyl ring exerts a significant and dualistic electronic influence on the molecule's reactivity.

The fluorine atom influences the aromatic ring's electron density through two opposing effects:

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the benzene ring through the sigma bond network. researchgate.net This inductive effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene.

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance effect increases the electron density, particularly at the ortho and para positions.

In the context of medicinal chemistry, the introduction of a fluorine atom is a common strategy to block potential sites of metabolic oxidation. researchgate.net For a molecule like this compound, the fluorine at the C4 position prevents para-hydroxylation of the phenyl ring, a common metabolic pathway for aromatic compounds. This can enhance the metabolic stability and pharmacokinetic profile of drug candidates derived from this scaffold.

Detailed Mechanistic Elucidation of Reactions Involving this compound

Understanding the step-by-step pathways of reactions is fundamental to controlling their outcomes. For this compound, the mechanisms of its synthesis and subsequent transformations are of primary interest.

Sonogashira Coupling (Synthesis): The formation of this compound is often achieved via a Sonogashira coupling between 1-bromo-4-fluorobenzene (B142099) and 2-methyl-3-butyn-2-ol. The generally accepted mechanism for the copper-free variant involves a palladium catalytic cycle. wikipedia.org

Oxidative Addition: A Pd(0) catalyst reacts with 1-bromo-4-fluorobenzene to form a Pd(II) intermediate, (4-fluorophenyl)palladium(II) bromide.

Deprotonation/Activation: In the presence of a base, the terminal alkyne (2-methyl-3-butyn-2-ol) is deprotonated to form an acetylide.

Transmetalation (or equivalent): The acetylide displaces the bromide on the Pd(II) complex.

Reductive Elimination: The aryl and alkynyl groups on the palladium center couple and are eliminated, forming the final product, this compound, and regenerating the Pd(0) catalyst. wikipedia.org

Catalytic Hydrogenation (Reduction): The mechanism for the catalytic hydrogenation of the alkyne involves the surface of a heterogeneous metal catalyst (e.g., Pd, Pt). youtube.com

Adsorption: Both hydrogen gas (H₂) and the alkyne molecule adsorb onto the metal surface, which activates them by weakening existing bonds.

Hydrogen Addition: Hydrogen atoms are added sequentially to the alkyne. The first addition of two hydrogen atoms across the triple bond typically occurs on the same face of the alkyne (syn-addition), which is coordinated to the surface, leading to the formation of a cis-alkene intermediate (2-(4-fluorophenyl)-3-buten-2-ol). youtube.com

Desorption/Readsorption: The resulting alkene can either desorb from the catalyst surface as the final product (in semi-hydrogenation) or remain adsorbed for further reaction.

Second Hydrogenation: If the alkene remains on the surface, a second round of hydrogen addition occurs, saturating the double bond to form the alkane (2-(4-fluorophenyl)butan-2-ol).

The selectivity of chemical reactions is determined by the relative energy barriers of competing transition states.

In Catalytic Hydrogenation: The key to achieving selective semi-hydrogenation (alkyne → alkene) is to ensure that the alkene product desorbs from the catalyst surface more readily than the alkyne reactant, and before it can be further reduced to the alkane. acs.orgethz.ch The selectivity is therefore a complex function of several factors:

Catalyst Choice: Poisoned catalysts like Lindlar's are designed to be active enough to reduce alkynes but not alkenes. libretexts.org

Reaction Conditions: Temperature and hydrogen pressure can be optimized. Lower pressures and temperatures generally favor semi-hydrogenation. uu.nl

Substrate Structure: The steric and electronic properties of the substrate influence its adsorption strength on the catalyst surface. The bulky tertiary alcohol and the phenyl group in this compound play a role in its orientation and binding to the active sites.

Computational methods, such as Density Functional Theory (DFT), are often employed to model the transition states of such reactions. nih.gov These studies can reveal the energy profiles for the sequential hydrogenation steps and help rationalize the observed selectivity. For instance, DFT calculations can compare the energy barriers for alkene desorption versus further hydrogenation, providing insight into how catalyst modifications or the electronic nature of substituents, like the 4-fluorophenyl group, influence the reaction outcome. mdpi.com The electronic properties of the 4-fluorophenyl group can affect the interaction energy between the molecule and the catalyst surface, thereby influencing the kinetics and selectivity of the hydrogenation process. mdpi.comresearchgate.net

Derivatization and Structural Modifications of 2 4 Fluorophenyl 3 Butyn 2 Ol

Functional Group Interconversions of the Alkynol Core

The alkynol core of 2-(4-fluorophenyl)-3-butyn-2-ol, characterized by its hydroxyl and terminal alkyne functionalities, is amenable to a range of functional group interconversions. These transformations are fundamental in organic synthesis, enabling the strategic manipulation of the molecule's reactivity and connectivity. solubilityofthings.com

The tertiary alcohol can be converted to other functional groups. For instance, reaction with sulfonyl chlorides can transform the alcohol into a sulfonate ester, a very good leaving group, which can then be displaced by various nucleophiles. vanderbilt.edu Alternatively, the hydroxyl group can be directly replaced by halides using reagents like thionyl chloride for chlorination or phosphorus tribromide for bromination. vanderbilt.edu

The terminal alkyne provides another site for functionalization. It can undergo hydration to form a ketone or be reduced to an alkene or alkane. organic-chemistry.orgresearchgate.net The hydrogenation of similar alkynols, such as 2-methyl-3-butyn-2-ol (B105114), has been studied extensively, with selective reduction to the corresponding alkenol being a key transformation. researchgate.netmdpi.com This partial reduction is often achieved using specific catalysts like Lindlar's catalyst. mdpi.com

Interactive Table: Examples of Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Tertiary Alcohol | Sulfonyl chloride | Sulfonate Ester |

| Tertiary Alcohol | Thionyl chloride | Tertiary Chloride |

| Tertiary Alcohol | Phosphorus tribromide | Tertiary Bromide |

| Terminal Alkyne | Water, Acid/Mercury catalyst | Methyl Ketone |

| Terminal Alkyne | H2, Lindlar's catalyst | Terminal Alkene |

| Terminal Alkyne | H2, Pd/C | Alkane |

Introduction of Diverse Substituents onto the Phenyl Ring

The 4-fluorophenyl group of the parent molecule can be further functionalized to introduce a variety of substituents, thereby modulating the electronic and steric properties of the entire molecule.

Halogen Substitutions (e.g., Bromine)

Further halogenation of the fluorinated phenyl ring can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can introduce a bromine atom onto the aromatic ring. The position of this substitution will be directed by the existing fluorine and the propargyl alcohol group. The synthesis of 3-bromo-4-fluoro-(S)-phenylalanine derivatives from 3-bromo-4-fluorobenzaldehyde (B1265969) highlights a relevant synthetic strategy that could be adapted for such modifications. beilstein-journals.org

Alkyl and Aryl Substitutions (e.g., tert-Butyl, Phenyl)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are powerful tools for introducing alkyl and aryl groups onto the phenyl ring. These reactions would typically require prior conversion of a C-H or C-F bond to a more reactive group like a boronic acid or an organozinc reagent. The synthesis of various aryl-2-methyl-3-butyn-2-ols from aryl bromides demonstrates the feasibility of such coupling strategies. researchgate.net

Heteroatom-Containing Modifications (e.g., Tellurium)

The introduction of heteroatoms like tellurium onto the phenyl ring represents an advanced modification. wikipedia.orgrsc.org Tellurium, a chalcogen, can be incorporated to create organotellurium compounds, which have unique chemical properties and are of interest in materials science. csic.esresearchgate.net The synthesis of such derivatives could potentially be achieved through lithiation of the aromatic ring followed by reaction with a tellurium electrophile. Tellurium typically exists in oxidation states of -2, +2, +4, and +6. wikipedia.org

Alterations and Expansions of the Butynyl Chain

The butynyl chain of this compound can be extended or modified to create more complex structures. The propargyl group is a valuable building block in organic synthesis. mdpi.comnih.gov One common reaction is the Sonogashira coupling, where the terminal alkyne is coupled with an aryl or vinyl halide in the presence of a palladium and copper co-catalyst. This reaction allows for the direct extension of the carbon chain. For example, coupling with an additional aromatic ring would result in a diarylalkyne derivative. Efficient protocols for the palladium-catalyzed, copper-free synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides have been developed. researchgate.net

Synthesis of Stereoisomers and Enantiomerically Enriched Derivatives

Since this compound contains a chiral center at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers. The synthesis of stereoisomerically pure or enantiomerically enriched derivatives is a significant area of research. This can be achieved through several strategies, including the use of chiral catalysts for the initial synthesis of the alkynol, or through resolution of the racemic mixture. mdpi.com

Enzymatic resolution is a powerful technique for separating enantiomers. For instance, lipases can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. orgsyn.org The resolution of 4-trimethylsilyl-3-butyn-2-ol (B1225485) has been successfully achieved using this method. orgsyn.orgresearchgate.net Similarly, chiral reducing agents can be used to asymmetrically reduce a corresponding ketone precursor to yield an enantiomerically enriched alcohol. mdpi.com

Interactive Table: Strategies for Stereoselective Synthesis

| Strategy | Description | Example |

| Asymmetric Synthesis | Use of a chiral catalyst or reagent to favor the formation of one enantiomer over the other during the synthesis of the alcohol. | Reduction of a ketone precursor with a chiral borane (B79455) reagent. |

| Enzymatic Resolution | A racemic mixture of the alcohol is treated with an enzyme (e.g., a lipase) that selectively reacts with one enantiomer, allowing for their separation. | Lipase-catalyzed acylation of one enantiomer of a racemic alkynol. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC). | Separation of racemic this compound on a chiral column. |

Advanced Applications of 2 4 Fluorophenyl 3 Butyn 2 Ol and Its Derivatives in Complex Organic Synthesis

Asymmetric Synthesis of Chiral Organic Molecules

The quest for enantiomerically pure compounds is a cornerstone of contemporary drug discovery and materials science. 2-(4-Fluorophenyl)-3-butyn-2-ol and its derivatives serve as valuable precursors in asymmetric synthesis, facilitating the creation of chiral molecules with high stereocontrol.

Enantioselective Michael Additions Utilizing this compound Precursors

While direct research on enantioselective Michael additions using this compound precursors is not extensively documented in the provided search results, the principles of asymmetric Michael additions using similar unsaturated systems are well-established. Organocatalysis, particularly with bifunctional cinchona alkaloids, has proven effective in the 1,4-addition of nucleophiles to α,β-unsaturated ketones. researchgate.net For instance, the addition of malononitrile (B47326) and nitromethane (B149229) to 1,5-diarylpenta-2,4-dien-1-ones, catalyzed by cinchona-derived organocatalysts, proceeds with excellent enantioselectivities (up to 99%) and high yields (up to 97%), exclusively favoring the 1,4-addition product. researchgate.net

This methodology could theoretically be extended to derivatives of this compound. For example, an enone derived from this alcohol could serve as a Michael acceptor. The electron-withdrawing nature of the fluorophenyl group would likely influence the reactivity of the conjugated system.

A hypothetical reaction is presented below:

| Reactant A | Reactant B | Catalyst | Product |

| Enone derived from this compound | Malononitrile | Cinchona Alkaloid Derivative | Chiral Michael Adduct |

The success of such a reaction would depend on the careful selection of the catalyst and reaction conditions to achieve high diastereo- and enantioselectivity. The steric and electronic properties of the 4-fluorophenyl group would play a crucial role in the stereochemical outcome.

Asymmetric Reduction Methodologies for Stereocontrol

The asymmetric reduction of propargyl ketones is a powerful strategy for accessing chiral propargyl alcohols. While specific studies on the asymmetric reduction of the ketone corresponding to this compound are not detailed in the provided results, related transformations offer significant insights. The biocatalytic reduction of 4-(trimethylsilyl)-3-butyn-2-one (B1224664) to enantiopure (R)-4-(trimethylsilyl)-3-butyn-2-ol has been successfully achieved with high enantioselectivity using immobilized whole cells of Acetobacter sp.. researchgate.net This highlights the potential of biocatalysis for the stereoselective synthesis of chiral alkynols.

Another established method is the use of chiral catalysts, such as those derived from titanium-TADDOLate, for the enantioselective addition of organozinc reagents to propargyl aldehydes. researchgate.net This approach allows for the synthesis of chiral propargyl alcohols with high efficiency.

A representative asymmetric reduction is outlined in the following table:

| Substrate | Reducing Agent/Catalyst | Product | Enantiomeric Excess (ee) |

| 4-(Trimethylsilyl)-3-butyn-2-one | Immobilized Candida parapsilosis | (S)-4-(trimethylsilyl)-3-butyn-2-ol | >99% researchgate.net |

| 4-(Trimethylsilyl)-3-butyn-2-one | Acetobacter sp. CCTCC M209061 | (R)-4-(trimethylsilyl)-3-butyn-2-ol | High researchgate.net |

These examples underscore the feasibility of producing chiral alcohols from prochiral ketones, a strategy directly applicable to the synthesis of enantiomerically enriched this compound.

Role in Metal-Catalyzed Annulation and Heterocyclization Reactions

Transition metal-catalyzed reactions are indispensable tools for the construction of cyclic and heterocyclic frameworks. rsc.org The alkyne functionality in this compound and its derivatives makes them excellent partners in a variety of metal-catalyzed annulation and heterocyclization reactions, leading to the formation of complex molecular architectures. rsc.orgdu.edu

Construction of Polycyclic Structures and Natural Product Cores

Palladium-catalyzed annulation reactions involving alkynes are a powerful method for constructing polycyclic aromatic systems. researchgate.net For instance, the reaction of 1-halo-8-arylnaphthalenes with diarylacetylenes, catalyzed by a palladium complex, can lead to the formation of heptagon-embedded aromatic systems. researchgate.net While a direct example using this compound is not provided, its structural similarity to other alkynes used in these reactions suggests its potential applicability. The presence of the fluorophenyl group could influence the regioselectivity of the annulation process.

The general scheme for such a transformation is as follows:

| Aryl Halide | Alkyne | Catalyst System | Product |

| 1-Halo-8-arylnaphthalene | Diarylacetylene | Pd(OAc)₂, P(4-ClC₆H₄)₃, Ag₂CO₃ | Benzo researchgate.netopenmedicinalchemistryjournal.comcyclohepta[1,2,3-de]naphthalene derivative researchgate.net |

The application of such strategies to derivatives of this compound could provide access to novel fluorinated polycyclic aromatic hydrocarbons with unique electronic properties.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinazolines, Indoles)

Quinazolines and their derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological activities. researchgate.netopenmedicinalchemistryjournal.comnih.govnih.gov Various synthetic methods have been developed for their preparation, often involving multi-component reactions. openmedicinalchemistryjournal.com For example, 2,3-dihydroquinazolin-4(1H)-ones can be synthesized through a three-component reaction of isatoic anhydride, an amine, and an aldehyde. openmedicinalchemistryjournal.com

While a direct synthesis of quinazolines from this compound is not explicitly described, derivatives of this alcohol could potentially be incorporated into such synthetic schemes. For instance, an aldehyde derived from this compound could be used as a component in a multi-component reaction to generate a quinazoline (B50416) with a fluorophenyl-alkynyl substituent.

Similarly, indole (B1671886) synthesis can be achieved through various metal-catalyzed pathways. mdpi.com The development of methods to incorporate the this compound scaffold into indole structures would be a valuable addition to the synthetic chemist's toolbox.

| Starting Materials | Reagents | Product |

| Isatoic anhydride, amine, aldehyde | Ionic liquid (catalyst/solvent) | 2,3-Dihydroquinazolin-4(1H)-one openmedicinalchemistryjournal.com |

| 2-Amino-3-nitrobenzoic acid, ethyl chloroformate | Na₂CO₃ | Quinazolinone precursor nih.gov |

| 1H-Indole-3-carboxaldehyde, anthranilamide | p-TSA | 2-(1H-indol-3-yl)quinazolin-4(3H)-one mdpi.com |

Formation of Sulfur- and Selenium-Containing Heterocycles (e.g., Thiophenes, Dihydrofurans)

Thiophene derivatives are important intermediates in medicinal chemistry. chemicalbook.com For example, 2-(4-fluorophenyl)thiophene (B192845) is a key intermediate in the synthesis of the antidiabetic drug Canagliflozin. chemicalbook.com The synthesis of 2-(4-fluorophenyl)thiophene can be achieved through a Suzuki coupling reaction between 4-fluorophenylboronic acid and 2-bromothiophene. chemicalbook.comgoogle.com

Furthermore, copper-catalyzed cyclization of homopropargyl chalcogenides provides a route to dihydroselenophenes and substituted selenophenes. researchgate.net This type of reaction could potentially be adapted for the synthesis of sulfur-containing heterocycles starting from a derivative of this compound.

The synthesis of dihydrofurans can be achieved through various methods, including the intramolecular cyclization of 3-alkyne-1,2-diols catalyzed by gold complexes. organic-chemistry.org A diol derivative of this compound could undergo a similar cyclization to yield a substituted dihydrofuran.

| Starting Materials | Catalyst/Reagents | Product |

| 4-Fluorophenylboronic acid, 2-bromothiophene | Pd catalyst, K₂CO₃ | 2-(4-Fluorophenyl)thiophene chemicalbook.com |

| Homopropargyl chalcogenide | CuBr₂ | Dihydroselenophene or Selenophene derivative researchgate.net |

| 3-Alkyne-1,2-diol | (Ph₃P)AuCl-AgNTf₂ | Substituted furan (B31954) organic-chemistry.org |

Precursor in the Synthesis of Functionalized Organic Materials and Probes

The unique combination of a terminal alkyne, a tertiary alcohol, and a fluorophenyl group in this compound makes it a molecule of interest for the synthesis of complex organic structures. The terminal alkyne provides a reactive handle for a variety of coupling reactions, which are fundamental to the construction of polymers and extended π-systems often found in functional materials. The fluorophenyl group can influence the electronic properties, solubility, and intermolecular interactions of resulting materials, while the tertiary alcohol offers a potential site for further functionalization or can play a role in directing non-covalent interactions.

The primary value of this compound as a precursor would lie in its ability to participate in reactions that build molecular complexity. For instance, the terminal alkyne is an ideal substrate for powerful transformations such as the Sonogashira coupling, a cornerstone in the synthesis of conjugated polymers and molecular wires, and click chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for creating functional materials and bioconjugates.

Despite this potential, there is a lack of specific examples in the scientific literature detailing the synthesis of functionalized organic materials or probes starting from or incorporating this compound. Research in the broader field of functional organic materials often highlights the use of various building blocks, including those with terminal alkynes and fluorinated aromatic rings. These materials find applications as fluorescent sensors, in organic light-emitting diodes (OLEDs), and as components of supramolecular assemblies. However, the specific contribution of this compound to this field remains to be explored and documented.

The following table outlines the key functional groups of this compound and their potential synthetic utility in the context of creating functional materials and probes, based on established organic chemistry principles.

| Functional Group | Potential Synthetic Transformations | Potential Role in Functional Materials |

| Terminal Alkyne (-C≡CH) | Sonogashira coupling, Glaser coupling, Eglinton coupling, Click chemistry (e.g., CuAAC), Polymerization reactions | Formation of conjugated backbones for conductive polymers, creation of triazole linkages for modular synthesis of probes, attachment to other molecular scaffolds. |

| 4-Fluorophenyl Group | Nucleophilic aromatic substitution (under specific conditions), modification of electronic properties through the inductive effect of fluorine. | Tuning of photophysical properties (e.g., fluorescence), enhancement of thermal stability and solubility in organic solvents, influencing crystal packing and morphology. |

| Tertiary Alcohol (-C(CH₃)(OH)) | Esterification, etherification, dehydration to form an enyne system, participation in hydrogen bonding. | Introduction of specific functionalities, attachment of side chains to modify solubility or biocompatibility, directing self-assembly through hydrogen bonding interactions. |

It is important to reiterate that while the chemical nature of this compound suggests a range of possibilities for its use as a precursor, the actualization of these applications in the form of detailed research findings and characterized materials is not currently present in the available scientific record. Future research may yet uncover the utility of this compound in the development of novel functionalized organic materials and probes.

Computational and Theoretical Studies on 2 4 Fluorophenyl 3 Butyn 2 Ol

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of 2-(4-Fluorophenyl)-3-butyn-2-ol is fundamentally dictated by the interplay of its constituent functional groups: a 4-fluorophenyl ring, a tertiary alcohol, and a terminal alkyne. Computational methods, particularly Density Functional Theory (DFT), provide a robust platform for elucidating the intricate details of its molecular orbitals and bonding characteristics.

A key aspect of its electronic nature is the electron-withdrawing effect of the fluorine atom on the phenyl ring. This influences the electron density distribution across the entire molecule. The fluorine atom, due to its high electronegativity, induces a dipole moment, which can be quantified through computational calculations. This, in turn, affects the reactivity of the aromatic ring and the adjacent propargylic position.

The triple bond of the alkyne group represents a region of high electron density, making it susceptible to electrophilic attack. The hydroxyl group, with its lone pairs of electrons, can act as a hydrogen bond donor and a nucleophile.

Natural Bond Orbital (NBO) analysis, a common computational technique, can be employed to study the delocalization of electron density and hyperconjugative interactions within the molecule. For instance, interactions between the π-orbitals of the phenyl ring and the alkyne, as well as interactions involving the oxygen lone pairs, can be quantified. These interactions play a crucial role in the molecule's stability and reactivity.

Illustrative Data Table: Calculated Electronic Properties

Since specific experimental or computational data for this compound is scarce, the following table presents hypothetical yet realistic values for key electronic properties that could be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G*).

| Property | Hypothetical Calculated Value | Significance |

| Dipole Moment (Debye) | 2.5 D | Indicates the overall polarity of the molecule, influenced by the fluorine and hydroxyl groups. |

| HOMO Energy (eV) | -6.8 eV | The energy of the Highest Occupied Molecular Orbital, often associated with the π-system of the alkyne or phenyl ring, indicating its electron-donating ability. |

| LUMO Energy (eV) | -0.5 eV | The energy of the Lowest Unoccupied Molecular Orbital, likely centered on the π* orbitals of the aromatic ring or alkyne, indicating its electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Application of Density Functional Theory (DFT) for Reaction Mechanism Prediction

Density Functional Theory (DFT) is a powerful computational tool for predicting the pathways of chemical reactions. For this compound, DFT can be used to model various transformations, such as addition reactions to the alkyne, substitution reactions at the propargylic position, or reactions involving the hydroxyl group.

By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of different reaction pathways.

For example, the mechanism of the Meyer-Schuster rearrangement or the Rupe rearrangement, common reactions of propargylic alcohols, could be investigated. DFT calculations would help identify the key intermediates and transition states, clarifying the role of catalysts and the influence of the 4-fluorophenyl substituent on the reaction mechanism.

Illustrative Data Table: Predicted Activation Energies for a Hypothetical Reaction

The following table illustrates how DFT could be used to compare the activation energies for a hypothetical electrophilic addition to the alkyne moiety of this compound versus a simpler analogue, 3-butyn-2-ol.

| Reactant | Reaction | Hypothetical Calculated Activation Energy (kcal/mol) | Implication |

| 3-Butyn-2-ol | Electrophilic Addition | 15.2 | Baseline reactivity for the propargyl alcohol functional group. |

| This compound | Electrophilic Addition | 16.5 | The electron-withdrawing fluorine atom may slightly deactivate the alkyne towards electrophilic attack, leading to a higher activation barrier. |

Computational Modeling of Stereochemical Outcomes in Asymmetric Transformations

A significant application of computational chemistry is the prediction of stereochemical outcomes in asymmetric reactions. For a prochiral molecule like this compound, reactions such as the asymmetric reduction of the alkyne or the addition of a nucleophile to the carbonyl group (if oxidized) can lead to chiral products.

Computational modeling can be used to study the transition states of reactions involving chiral catalysts or reagents. By comparing the energies of the diastereomeric transition states that lead to different enantiomers of the product, the enantiomeric excess (ee) of a reaction can be predicted.

These models take into account the steric and electronic interactions between the substrate, the catalyst, and the reagents. For this compound, the model would need to accurately represent the spatial arrangement of the 4-fluorophenyl group and its influence on the approach of the reagents.

Illustrative Data Table: Predicted Enantiomeric Excess for a Hypothetical Asymmetric Reduction

This table demonstrates how computational modeling could predict the stereochemical outcome of a hypothetical asymmetric reduction of the alkyne in this compound using two different chiral catalysts.

| Catalyst | Transition State Energy (R-product) (kcal/mol) | Transition State Energy (S-product) (kcal/mol) | Predicted Enantiomeric Excess (% ee) |

| Chiral Catalyst A | 20.1 | 21.5 | 85% (R) |

| Chiral Catalyst B | 18.5 | 18.2 | 30% (S) |

Prediction of Reactivity Profiles and Selectivity Trends

Computational chemistry provides a suite of tools to predict the reactivity and selectivity of molecules. Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can offer valuable insights into how this compound is likely to react.

The Fukui function is particularly useful for predicting regioselectivity. It identifies the most electrophilic and nucleophilic sites within a molecule. For this compound, Fukui analysis could predict whether an electrophile would preferentially attack the terminal alkyne carbon or the internal alkyne carbon. Similarly, it could pinpoint the most likely sites for nucleophilic attack.

Global reactivity indices provide a more general picture of the molecule's reactivity. For instance, a high chemical hardness, correlated with a large HOMO-LUMO gap, suggests lower reactivity.

Illustrative Data Table: Calculated Reactivity Descriptors

This table presents hypothetical values for key reactivity descriptors of this compound, which could be calculated using DFT.

| Descriptor | Hypothetical Value | Interpretation |

| Chemical Hardness (η) | 3.15 eV | Indicates good kinetic stability. |

| Electronegativity (χ) | 3.65 eV | A measure of the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | 2.12 eV | Classifies the molecule as a moderate electrophile. |

| Fukui Function (f-) at Cα of alkyne | 0.15 | Indicates the susceptibility of this carbon to nucleophilic attack. |

| Fukui Function (f+) at Cβ of alkyne | 0.20 | Suggests this carbon is the more likely site for electrophilic attack. |

Future Research Directions and Perspectives for 2 4 Fluorophenyl 3 Butyn 2 Ol

Development of Greener and More Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign methods for synthesizing key intermediates like 2-(4-Fluorophenyl)-3-butyn-2-ol. Future research will likely prioritize the replacement of hazardous reagents and solvents, minimization of waste, and utilization of renewable resources.

One promising direction is the advancement of biocatalytic methods. Enzymatic cascades, for instance, offer a green pathway to produce enantiomerically pure propargylic alcohols from racemic mixtures. acs.org The use of enzymes like peroxygenases can facilitate kinetic resolutions under mild, aqueous conditions, thereby avoiding harsh chemicals and complex purification steps. acs.org Another sustainable approach involves harnessing alcohols as environmentally friendly chemical reagents for various organic transformations. rsc.org

Furthermore, refining existing catalytic processes to be more "green" is a critical research area. The development of copper-free Sonogashira coupling reactions for the synthesis of aryl-alkynols represents a significant step forward, as it eliminates the use of toxic copper catalysts. beilstein-journals.orgresearchgate.net Similarly, exploring hydration of the corresponding alkynes using acid-free conditions, potentially with gold catalysts, presents a milder alternative to traditional acid-catalyzed methods. organic-chemistry.org The use of recyclable solvents, such as the liquid ammonia (B1221849) system described for the synthesis of the parent compound 2-methyl-3-butyn-2-ol (B105114), also aligns with the principles of green chemistry. google.com

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of tertiary propargylic alcohols, particularly in an enantioselective manner, remains a challenge that drives the exploration of new catalytic systems. The addition of an alkyne to a ketone is an attractive method as it concurrently forms a stereocenter and a new carbon-carbon bond. illinois.edu

Future research will focus on discovering and optimizing catalysts that offer higher yields and enantioselectivities. This includes the investigation of various metal-ligand combinations. Systems such as Indium(III)/BINOL and Zinc(II)/chiral amino alcohols have already shown promise for the asymmetric alkynylation of aldehydes and ketones. organic-chemistry.orgnih.gov For the synthesis of the aryl-alkynol structure, further development of palladium-based catalysts, like the Pd(OAc)₂/P(p-tol)₃ system for copper-free couplings, is anticipated to improve efficiency and substrate scope. beilstein-journals.orgresearchgate.net

Moreover, kinetic resolution catalyzed by novel systems is a viable strategy. A highly efficient kinetic resolution of tertiary propargylic alcohols has been reported using a Pd/H⁺-cocatalyzed reaction, achieving remarkable enantioselectivities (93–>99% ee) under mild conditions. rsc.org The development of catalysts based on other transition metals like ruthenium, nickel, and manganese, which have been used in related cross-coupling reactions, could also open new synthetic pathways. beilstein-journals.orgmdpi.com

Table 1: Comparison of Catalytic Systems for Propargylic Alcohol Synthesis

| Catalytic System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| In(III)/BINOL | Asymmetric Alkynylation | Broad substrate range, high enantioselectivity | organic-chemistry.org |

| Zn(OTf)₂ / (+)-N-methylephedrine | Asymmetric Alkynylation | Practical, tolerates moisture, uses commercial reagents | organic-chemistry.org |

| Pd(OAc)₂ / P(p-tol)₃ | Copper-Free Sonogashira | Avoids toxic copper, good to excellent yields | beilstein-journals.orgresearchgate.net |

| Pd/H⁺ co-catalysis | Kinetic Resolution | High enantioselectivity for tertiary alcohols | rsc.org |

Expansion into New Areas of Complex Molecule Synthesis

The unique structure of this compound, featuring a tertiary alcohol, an alkyne, and a fluorophenyl group, makes it a versatile intermediate for constructing more complex molecules. The propargylic alcohol motif is a key building block for a variety of chiral materials, including optically active allenes and functionalized olefins. nih.gov

Future applications will likely leverage the fluorophenyl moiety for late-stage functionalization in medicinal chemistry. The fluorine atom can influence metabolic stability and binding affinity, making this compound an attractive precursor for drug discovery programs. nih.gov For example, the related compound 2-(4-Fluorophenyl)thiophene (B192845) is a known intermediate in the synthesis of the antidiabetic drug Canagliflozin. chemicalbook.com Research into derivatives of this compound could lead to new therapeutic agents, potentially targeting enzymes like proteases or kinases. mdpi.com

The reactivity of the propargylic alcohol itself offers numerous avenues for complex synthesis. It can serve as a precursor for generating carbocations for cyclization reactions or undergo radical transformations to build all-carbon quaternary centers. dp.techsci-hub.se These transformations open the door to synthesizing intricate natural products and other biologically active compounds.

Integration with Advanced Flow Chemistry and Automation Technologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, process control, and efficiency. For reactions involving reactive intermediates or gases like acetylene, flow chemistry provides a much safer operating environment. acs.orgyoutube.com

The synthesis of propargylic alcohols has already been successfully demonstrated in microflow reactors, highlighting the potential for this technology to be applied to this compound. acs.org Future research will focus on developing telescoped reactions in continuous flow systems, where multiple synthetic steps are performed sequentially without isolating intermediates. youtube.com This approach significantly reduces waste, time, and resources.

Furthermore, flow chemistry is exceptionally well-suited for automation. nih.gov Automated platforms can be coupled with inline and online analytical tools (e.g., NMR, UHPLC) to enable real-time reaction monitoring and optimization. The integration of machine learning algorithms with these automated flow systems can create self-optimizing platforms, accelerating the discovery of ideal reaction conditions and the rapid synthesis of compound libraries for screening purposes. youtube.com

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental work and computational chemistry is a powerful paradigm for modern chemical research. mdpi.comnih.gov For the study of this compound, this combined approach can accelerate progress in catalyst design and mechanistic understanding.

Computational methods, particularly Density Functional Theory (DFT), can provide deep insights into reaction mechanisms at an atomic level. acs.orgresearchgate.net Researchers can model transition states, calculate activation energies, and predict the influence of different ligands, promoters, or supports on a catalyst's performance. acs.orgresearchgate.net This predictive power helps to rationalize experimental observations and guide the design of more effective and selective catalysts, minimizing costly and time-consuming trial-and-error experimentation. acs.org

A notable example of this synergy is the theoretical discovery of a novel bimetallic catalyst that was subsequently verified through NMR experiments. chemrxiv.org For future research on this compound, computational studies could be employed to:

Screen potential new ligands for asymmetric alkynylation.

Elucidate the mechanism of copper-free Sonogashira couplings.

Predict the reactivity of the molecule in subsequent complex transformations.

This integrated approach, where computational predictions inform experimental design and experimental results validate and refine computational models, will be indispensable for advancing the chemistry of this valuable compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Fluorophenyl)-3-butyn-2-ol, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling reactions between fluorophenyl precursors and alkynol derivatives. For example, Knoevenagel condensation under alkaline conditions can be adapted for similar fluorinated compounds, where temperature (e.g., 60–80°C) and catalyst selection (e.g., piperidine or NaOH) significantly influence yield. Solvent polarity and stoichiometric ratios of reactants should be optimized to minimize side products like over-oxidized intermediates .

Q. How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

- Methodology :

- NMR : Analyze H and C spectra to verify the fluorophenyl group (e.g., deshielded aromatic protons) and the alkyne-proton environment.

- X-ray crystallography : Resolve bond angles and spatial arrangement of the fluorophenyl and alkynol groups, as demonstrated in related fluorophenyl-pyridine structures .

- IR : Confirm the presence of hydroxyl (-OH) and alkyne (C≡C) stretches. Purity can be assessed via HPLC with UV detection at 254 nm.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, as fluorinated compounds may exhibit toxicity.

- Storage at 0–6°C in inert atmospheres (e.g., argon) to prevent degradation, as recommended for structurally similar alcohols .

- Follow hazard codes (e.g., "4-3-III" for flammability) analogous to fluorophenol derivatives .

Advanced Research Questions

Q. How can QSAR models guide the design of this compound derivatives with enhanced biological activity?

- Methodology :

- Develop QSAR models using descriptors like logP, molar refractivity, and electron-withdrawing effects of the fluorine substituent. Validate models using metrics such as , , and external test sets. For example, derivatives of 2-(4-fluorophenyl) imidazol-5-ones showed improved anti-cancer activity when optimized for steric and electronic parameters .

- Prioritize substituents at the alkynol position to enhance binding to targets like Polo-like kinases (Plk1).

Q. What molecular docking strategies predict the interaction of this compound with biological targets such as Plk1?

- Methodology :

- Perform rigid/flexible docking using software like AutoDock Vina. Focus on hydrophobic pockets and hydrogen-bonding sites in the Plk1 catalytic domain. For fluorophenyl derivatives, binding affinities (e.g., ΔG < -8 kcal/mol) correlate with inhibitory activity. Ligand efficiency metrics (e.g., LE > 0.3) should guide lead optimization .

- Validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess stability.

Q. How can researchers resolve contradictions in experimental data regarding the reactivity of the fluorophenyl group in this compound?

- Methodology :

- Conduct controlled kinetic studies under varying pH and solvent conditions to isolate competing reaction pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms).

- Cross-validate results using isotopic labeling (O or F NMR) to track substituent effects. For example, fluorophenyl ketones exhibit distinct reactivity in acidic vs. basic media due to electronic effects .

- Compare computational (DFT) predictions with experimental outcomes to identify discrepancies in transition-state energetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.